3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone
Overview
Description
3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.1135055 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticonvulsant Activity
4(3H)-quinazolinones have been synthesized and evaluated for anticonvulsant activity. These compounds, including 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones, exhibited promising anticonvulsant properties against seizures in mice and rats, although with variable neurotoxicity (Wolfe et al., 1990).
Cytotoxic Evaluation for Cancer Treatment
Quinazolinone-1, 3, 4-oxadiazole derivatives have shown remarkable cytotoxic activity against cancer cell lines such as MCF-7 and HeLa, highlighting their potential in cancer therapy (Hassanzadeh et al., 2019).
Advances in Synthesis Methods
Recent advances in the synthesis of 4(3H)-quinazolinones have been documented, showcasing new routes and strategies for creating these compounds with broad applications including antimalarial, antitumor, and anti-inflammatory activities (He et al., 2014).
Cardiotonic Activity
A series of substituted 4-alkyl-2(1H)-quinazolinones were synthesized and shown to inhibit cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III), demonstrating positive inotropic activity which could be beneficial for treating cardiac conditions (Bandurco et al., 1987).
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have been synthesized with the aim of evaluating their bioactivity. Certain compounds exhibited strong antifungal and antibacterial activities against various fungi and bacteria, suggesting their potential as antimicrobial agents (Wang et al., 2013).
Properties
IUPAC Name |
3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-10-15(11-14(2)18(13)20)24-9-5-8-22-12-21-17-7-4-3-6-16(17)19(22)23/h3-4,6-7,10-12H,5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUWLZDFCOZGSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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